molecular formula C11H14O3 B2891829 (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol CAS No. 2248185-16-0

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol

Cat. No. B2891829
CAS RN: 2248185-16-0
M. Wt: 194.23
InChI Key: ZCLAXVPHQOYPRB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of phenethylamines. It is also known as safrole alcohol and is derived from safrole, which is a natural organic compound found in the oils of sassafras plants. This chemical compound has been studied extensively for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are known to play a role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause changes in perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol in lab experiments include its unique properties and potential therapeutic benefits. However, there are also limitations to its use, including the potential for side effects and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are many potential future directions for research involving (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol. Some potential areas of study include its potential use in the treatment of various medical conditions, its effects on the brain and nervous system, and its potential use in the development of new therapeutic drugs. Further research is needed to fully understand the potential benefits and limitations of this compound.

Synthesis Methods

The synthesis of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol involves several steps. The first step involves the conversion of safrole to isosafrole, which is then oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This intermediate is then reduced to form (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol. The synthesis of this compound requires specialized equipment and expertise and should only be performed by trained professionals.

Scientific Research Applications

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol has been studied extensively for its potential use in scientific research applications. It has been shown to have a wide range of effects on the human body, including its ability to act as a stimulant, hallucinogen, and empathogen. It has also been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and PTSD.

properties

IUPAC Name

(2R)-3-(1,3-benzodioxol-4-yl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(6-12)5-9-3-2-4-10-11(9)14-7-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLAXVPHQOYPRB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C2C(=CC=C1)OCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.